

# In-Depth Technical Guide to the Spectral Data of Methyl $\gamma$ -Chloroacetoacetate

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## Compound of Interest

Compound Name: Methyl 4-chloroacetoacetate

Cat. No.: B123195

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## Introduction

Methyl  $\gamma$ -chloroacetoacetate, also known as methyl 4-chloro-3-oxobutanoate, is a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its chemical structure, possessing a reactive methylene group, a ketone, an ester, and a chlorinated carbon, makes it a valuable building block. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl  $\gamma$ -chloroacetoacetate.

## Spectral Data Summary

The following sections present the key spectral data for methyl  $\gamma$ -chloroacetoacetate (CAS No: 32807-28-6, Molecular Formula:  $C_5H_7ClO_3$ , Molecular Weight: 150.56 g/mol ).<sup>[1][2][3]</sup>

### $^1H$ NMR Data (Predicted)

Due to the lack of publicly available experimental spectra, the following  $^1H$  NMR data is predicted based on the structure of the molecule. The spectrum is expected to show three distinct signals.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.75	Singlet	3H	O-CH <sub>3</sub>
~3.60	Singlet	2H	CO-CH <sub>2</sub> -CO
~4.30	Singlet	2H	Cl-CH <sub>2</sub> -CO

## <sup>13</sup>C NMR Data (Predicted)

The predicted <sup>13</sup>C NMR spectrum for methyl  $\gamma$ -chloroacetoacetate would display five signals corresponding to the five carbon atoms in unique chemical environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
~201	C=O (Ketone)
~167	C=O (Ester)
~52	O-CH <sub>3</sub>
~49	CO-CH <sub>2</sub> -CO
~46	Cl-CH <sub>2</sub>

## IR Spectral Data (Predicted)

The infrared spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Medium	C-H stretch (sp <sup>3</sup> )
~1745	Strong	C=O stretch (Ester)
~1720	Strong	C=O stretch (Ketone)
~1200	Strong	C-O stretch (Ester)
~750	Strong	C-Cl stretch

## Mass Spectrometry Data

The electron ionization mass spectrum of methyl  $\gamma$ -chloroacetoacetate is available from the NIST WebBook.<sup>[4][5]</sup> The spectrum is characterized by the molecular ion peak and several key fragment ions. The presence of chlorine is indicated by the isotopic pattern (M+2 peak) for chlorine-containing fragments.

m/z	Relative Intensity (%)	Proposed Fragment Ion
152	~5	[M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)
150	~15	[M] <sup>+</sup> ( <sup>35</sup> Cl isotope)
115	~100	[M - Cl] <sup>+</sup>
87	~30	[M - COOCH <sub>3</sub> ] <sup>+</sup>
77	~40	[ClCH <sub>2</sub> CO] <sup>+</sup>
59	~50	[COOCH <sub>3</sub> ] <sup>+</sup>
43	~80	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Weigh approximately 10-20 mg of methyl  $\gamma$ -chloroacetoacetate.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

#### 2. Instrument Setup:

- The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
- The instrument is tuned to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- The sample is locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.

### 3. Data Acquisition ( $^1\text{H}$ NMR):

- Pulse Program: A standard single-pulse experiment is used.
- Spectral Width: Set to cover a range of 0-12 ppm.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds is used between pulses.
- Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

### 4. Data Acquisition ( $^{13}\text{C}$ NMR):

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg) is used.
- Spectral Width: Set to cover a range of 0-220 ppm.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is used.
- Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .

### 5. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase correction and baseline correction are applied.

- The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

### 1. Sample Preparation (Neat Liquid):

- Place a drop of methyl  $\gamma$ -chloroacetoacetate onto one IR-transparent salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.

### 2. Instrument Setup:

- The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- A background spectrum of the clean, empty salt plates is collected.

### 3. Data Acquisition:

- The sample holder with the prepared salt plates is placed in the instrument's sample compartment.
- The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .
- Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

### 4. Data Processing:

- The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- A dilute solution of methyl  $\gamma$ -chloroacetoacetate in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

- The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

#### 2. Ionization (Electron Ionization - EI):

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

#### 3. Mass Analysis:

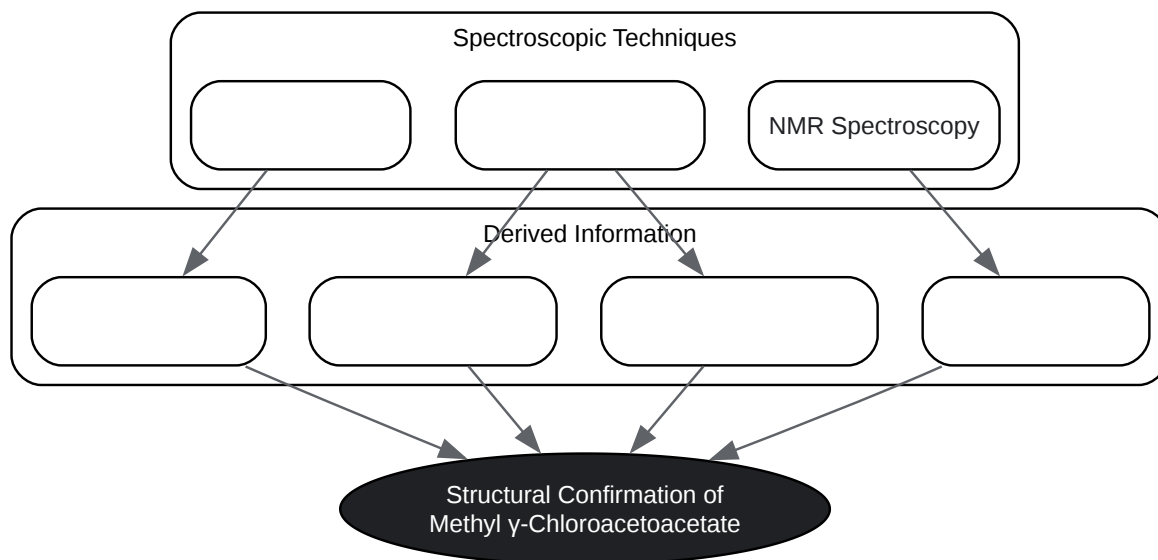
- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

#### 4. Detection:

- The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.

## Spectral Analysis Workflow

The logical flow of using these spectral techniques for the structural elucidation and characterization of methyl  $\gamma$ -chloroacetoacetate is illustrated below.



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